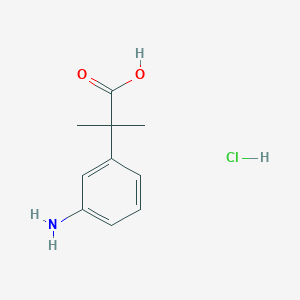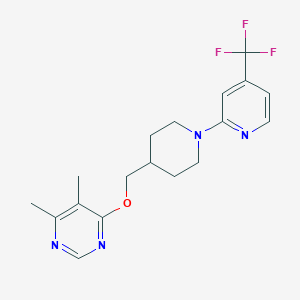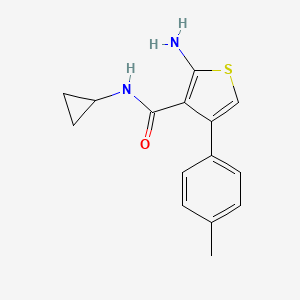
盐酸2-(3-氨基苯基)-2-甲基丙酸
描述
The compound “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” is a derivative of 3-Aminophenylboronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules that have vicinal (neighboring) hydroxyl groups .
Synthesis Analysis
While specific synthesis methods for “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, there are general methods for synthesizing boronic acids and their derivatives. For example, one study describes the synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride” were not found, boronic acids are known to undergo a variety of reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
- Results : These sensors enable selective detection of specific analytes, making them useful in fields like environmental monitoring, medical diagnostics, and food safety .
- Results : Improved understanding of protein function, localization, and interactions in biological systems .
- Results : Enhanced separation and identification of glycated species, aiding diabetes research and glycosylation studies .
Sensing Applications in Analytical Chemistry
Protein Manipulation and Cell Labeling
Electrophoresis of Glycated Molecules
Building Materials for Analytical Methods
Controlled Release of Insulin
Separation Technologies and Protection of Carbohydrates
属性
IUPAC Name |
2-(3-aminophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-4-3-5-8(11)6-7;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZUJFMXATDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-2-methylpropionic acid hydrochloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)


![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)